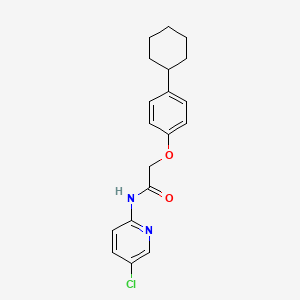

![molecular formula C19H17N3O B5546619 2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5546619.png)

2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a heterocyclic organic molecule that contains a pyrimidine ring fused to a benzimidazole ring.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Applications

Synthesis of Trisubstituted Imidazoles : Research demonstrates the development of amino acid mimetics with a C-terminal imidazole, highlighting the use of O-pentafluorobenzoylamidoximes and palladium-catalyzed cyclization techniques. This method showcases the synthesis versatility of compounds structurally related to 2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one, emphasizing their potential in creating active biomolecules (Zaman, Kitamura, & Abell, 2005).

N-bridged Heterocycles Synthesis : The research on regiospecific synthesis of N-bridged heterocycles, such as 2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-ones, provides insight into quantitative yield methodologies through dehydrative condensation followed by cyclization. This synthesis pathway is crucial for understanding the chemical behavior and synthesis strategies of similar compounds (Fogla, Ankodia, Sharma, & Kumar, 2009).

Preparation of Pyrimido[1,2-a]benzimidazoles : A method based on the reaction of β-carbonyl-substituted 4H-chromenes with 2-aminobenzimidazole has been developed for preparing pyrimido[1,2-a]benzimidazoles. This technique illuminates the process for creating compounds with potential biological relevance, underscoring the importance of innovative synthetic routes in chemical research (Osyanin, Osipov, Korzhenko, Demidov, & Klimochkin, 2021).

DNA-topoisomerase I Inhibitory Activity : The synthesis of novel 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles and their biological activity highlight the potential therapeutic applications of such compounds. The focus on DNA-topoisomerase I inhibitory activity presents a crucial step toward the development of new drugs, emphasizing the significance of structurally similar compounds in pharmacological research (Zanatta, Amaral, Esteves-Souza, Echevarria, Brondani, Flores, Bonacorso, Flores, & Martins, 2006).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-methyl-3-[(4-methylphenyl)methyl]-1H-pyrimido[1,2-a]benzimidazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-12-7-9-14(10-8-12)11-15-13(2)20-19-21-16-5-3-4-6-17(16)22(19)18(15)23/h3-10H,11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDMLLKANBDXTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=C(NC3=NC4=CC=CC=C4N3C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(6-fluoro-4-methyl-2-quinolinyl)-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546540.png)

![3-(4-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5546561.png)

![1-(5-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5546566.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide](/img/structure/B5546573.png)

![ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate](/img/structure/B5546580.png)

![2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B5546593.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B5546608.png)

![N,N-diethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5546616.png)

![2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5546641.png)

![N-({[4-(chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5546660.png)